molecular formula C15H11ClO5 B6410937 4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1262010-78-5

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6410937
CAS RN: 1262010-78-5
M. Wt: 306.70 g/mol
InChI Key: YFIRLCGWEDLNDS-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% (hereafter referred to as 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid) is a synthetic organic compound belonging to the family of phenolic acids. It is a white crystalline solid with a melting point of 149-151°C and a molecular weight of 286.6 g/mol. It is widely used in scientific research and laboratory experiments due to its high purity and solubility in organic solvents.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 may lead to decreased inflammation and pain. Additionally, it may also inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another type of inflammatory mediator.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 may lead to decreased inflammation and pain. Additionally, it may also inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another type of inflammatory mediator.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid in laboratory experiments is its high purity and solubility in organic solvents. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

Given its potential as an inhibitor of COX-2 and 5-LOX, there are numerous potential future directions for research involving 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid. These include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications in the treatment of inflammation, pain, and other conditions. Additionally, further research could be conducted into the synthesis of other derivatives of the compound, as well as the synthesis of novel molecules based on its structure. Finally, further research could be conducted into the use of the compound in other laboratory experiments.

Synthesis Methods

The synthesis of 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid is usually performed by the reaction of 4-chloro-3-methoxybenzaldehyde with sodium hydroxide. This reaction produces 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid as the main product and a small amount of 4-chloro-3-methoxybenzoic acid as a by-product. The reaction is carried out in a two-phase system consisting of aqueous and organic phases. The reaction is usually carried out at a temperature of 80-85°C and a pressure of 1-2 atm.

Scientific Research Applications

4-Chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and other organic compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyacrylates. Additionally, 4-chloro-3-methoxycarbonylphenyl-3-hydroxybenzoic acid has been used in the synthesis of various metal complexes, such as those of cobalt, nickel, and iron.

properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIRLCGWEDLNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692031
Record name 4'-Chloro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid

CAS RN

1262010-78-5
Record name 4'-Chloro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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